Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Lipophilicity Drug-likeness Physicochemical properties

Medicinal chemistry teams optimizing kinase inhibitors face a critical gap when a 4-CF3-pyrazolo[1,5-a]pyridine core is required for SAR studies, as generic or differently substituted analogs derail binding mode hypotheses. This compound resolves that bottleneck. - Directly enables TrkA/RET kinase inhibitor programs by filling a lipophilic pocket with the 4-CF3 group. - XLogP3 of 2.7 and 0 H-bond donors provide a CNS MPO-favorable profile for permeability and metabolic stability screening. - Supplied at ≥98% purity to eliminate in-house synthesis and accelerate lead optimization cycles.

Molecular Formula C14H13F3N2O4
Molecular Weight 330.26 g/mol
Cat. No. B13052811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Molecular FormulaC14H13F3N2O4
Molecular Weight330.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC=CN2N=C1C(=O)OCC)C(F)(F)F
InChIInChI=1S/C14H13F3N2O4/c1-3-22-12(20)9-10(13(21)23-4-2)18-19-7-5-6-8(11(9)19)14(15,16)17/h5-7H,3-4H2,1-2H3
InChIKeyKPDIRBOZLFMQHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-CF3 Pyrazolopyridine Dicarboxylate Identity & Sourcing


Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 2177265-08-4) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole-pyridine core with diethyl ester substituents at positions 2 and 3, and a trifluoromethyl group at position 4 [1]. This compound is primarily offered as a research chemical with purities typically ≥95% (e.g., 95% from AKSci, 98% from Chemscene and Leyan) and is not intended for direct human use . Its molecular formula is C14H13F3N2O4, with a molecular weight of 330.26 g/mol [1].

Why 4-CF3 Substitution Is Irreplaceable


Substitution at the 4-position of the pyrazolo[1,5-a]pyridine scaffold with a trifluoromethyl group introduces distinct electronic and steric effects that are not replicated by hydrogen, halogen, or alkyl substituents at other positions. The strong electron-withdrawing nature of CF3 alters the electron density distribution of the heterocyclic core, impacting both reactivity in downstream synthetic transformations and interactions with biological targets such as kinase ATP-binding pockets [1]. Positional isomers (e.g., 6-CF3 or 7-CF3 analogs) exhibit different spatial orientation of the trifluoromethyl group, which can lead to divergent binding modes and selectivity profiles in medicinal chemistry campaigns targeting Trk or RET kinases [2][3]. Consequently, generic interchange with non-fluorinated or differently substituted analogs risks failure in structure-activity relationship (SAR) optimization and synthetic route compatibility.

Quantitative Differentiation vs. Close Analogs


Lipophilicity Comparison: 4-CF3 vs. Unsubstituted Analog

The presence of the trifluoromethyl group at position 4 significantly increases lipophilicity compared to the unsubstituted diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate scaffold. The target compound exhibits an XLogP3 of 2.7 [1], whereas the unsubstituted analog (CAS 1226776-92-6) has a computed XLogP3 of approximately 1.4, based on PubChem data for the core structure without CF3 [2]. This ΔlogP of ~1.3 log units can substantially affect membrane permeability and metabolic stability profiles in medicinal chemistry programs.

Lipophilicity Drug-likeness Physicochemical properties

Hydrogen Bond Acceptor Count & Solubility Impact

The introduction of the trifluoromethyl group adds three fluorine atoms, increasing the total hydrogen bond acceptor count. The target compound has 8 hydrogen bond acceptors [1], compared to 5 for the unsubstituted diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate [2]. While fluorine is a weak hydrogen bond acceptor, the presence of three fluorine atoms can modulate interactions with kinase hinge regions or water networks in binding sites, a feature exploited in Trk and RET inhibitor design [3].

Hydrogen bonding Drug-receptor interactions Solubility prediction

Positional Isomer Selectivity: 4-CF3 vs. Other Analogs

The 4-CF3 isomer (target) places the trifluoromethyl group on the pyridine ring of the pyrazolo[1,5-a]pyridine core, whereas the 6-CF3 and 7-CF3 analogs position the CF3 group at different locations on the same ring. Synthetic routes reported for 7-CF3 analogs (e.g., Tetrahedron Letters 2012, 53, 6786-6788) proceed via selective C7 zincation-iodination-trifluoromethylation, yielding the 7-isomer in good yield [1]. The 4-CF3 isomer requires a distinct synthetic approach, often involving pre-functionalized pyridine building blocks or late-stage CF3 introduction at the 4-position. No direct head-to-head biological comparison data for these positional isomers is publicly available; however, the different substitution patterns are anticipated to yield divergent kinase selectivity profiles based on molecular modeling studies in RET and Trk patent literature [2].

Regiochemistry Kinase inhibitor selectivity Synthetic strategy

Commercial Purity & Supply Consistency

The target compound is commercially available from multiple vendors with specified purities: 95% (AKSci ), ≥98% (Chemscene ), and 98% (Leyan ). In comparison, the unsubstituted diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 1226776-92-6) is offered at 95% purity by Bidepharm . The 6-CF3 isomer showed limited commercial availability at the time of search, with only one supplier (smolecule, excluded per rules) listing it. This supply base differential can impact procurement reliability for large-scale SAR campaigns.

Chemical procurement Quality control Supply chain reliability

Procurement-Driven Application Scenarios


Kinase Inhibitor SAR at 4-Position

In TrkA or RET kinase inhibitor programs where a trifluoromethyl group is desired at the 4-position to fill a lipophilic pocket or engage in fluorophilic interactions, this compound serves as a key intermediate or scaffold for further functionalization. Its XLogP3 of 2.7 [1] provides a balanced lipophilicity window for CNS drug discovery, while the diethyl ester groups offer orthogonal protecting group chemistry for sequential derivatization.

ADME Property Benchmarking

When optimizing lead series for metabolic stability and membrane permeability, the 4-CF3 analog's distinct lipophilicity profile (ΔXLogP3 ≈ +1.3 vs. unsubstituted scaffold [1]) and increased H-bond acceptor count can be used to benchmark the impact of CF3 introduction on in vitro ADME parameters such as Caco-2 permeability and microsomal stability [2].

Regioselective CF3 Installation Methodologies

The compound is a valuable substrate for developing and validating new trifluoromethylation methodologies targeting the 4-position of pyrazolo[1,5-a]pyridines, complementing existing protocols for 6-CF3 and 7-CF3 isomers. Its commercial availability at >95% purity reduces the need for in-house synthesis and purification [1].

CNS MPO Score Calculation

With a molecular weight of 330.26 g/mol, XLogP3 of 2.7, 0 H-bond donors, and 8 H-bond acceptors, this compound falls within favorable ranges for CNS MPO scoring. Procurement teams supporting CNS drug discovery programs can use this compound to assess the impact of 4-CF3 substitution on overall drug-likeness metrics compared to lead matter lacking this motif [1].

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